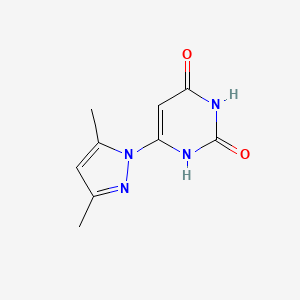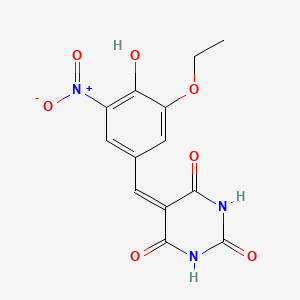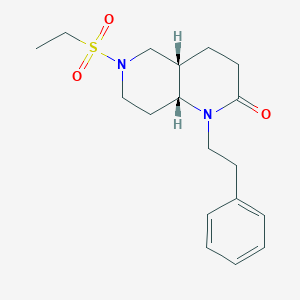
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione, also known as DMPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. DMPP belongs to the class of pyrimidine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has been shown to inhibit the activity of dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis and cell proliferation. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and physiological effects:
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has also been shown to exhibit anti-inflammatory properties, reducing the production of inflammatory cytokines such as TNF-alpha and IL-6. Additionally, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has been shown to exhibit antiviral properties, inhibiting the replication of certain viruses such as HIV.
実験室実験の利点と制限
One advantage of using 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione in lab experiments is its ability to inhibit the activity of certain enzymes involved in DNA synthesis and cell proliferation. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
将来の方向性
Future research on 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione could focus on its potential applications in the treatment of cancer, inflammation, and viral infections. Additionally, further studies could investigate the mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione and its interactions with other signaling pathways and enzymes. Finally, research could focus on developing new synthetic methods for 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione and its derivatives, as well as exploring the potential of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione as a lead compound for drug development.
合成法
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione can be synthesized using a variety of methods, including the reaction of 3,5-dimethyl-1H-pyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. Another method involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl cyanoacetate in the presence of ammonium acetate. The resulting product is then treated with hydrochloric acid to yield 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione.
科学的研究の応用
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has also been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis and cell proliferation.
特性
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-3-6(2)13(12-5)7-4-8(14)11-9(15)10-7/h3-4H,1-2H3,(H2,10,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCUZZQJVWBKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=O)NC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethylpyrazol-1-yl)-1H-pyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N,3-dimethyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-sulfonamide](/img/structure/B5499308.png)
![4-bromo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499317.png)


![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5499330.png)
![N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5499344.png)
![N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea](/img/structure/B5499360.png)
![N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide](/img/structure/B5499368.png)
![N-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5499369.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5499375.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5499384.png)
![9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5499387.png)
![3-chloro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5499398.png)
![ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(2-furyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5499411.png)